Heptyl 2-iodopropanoate
Description
Heptyl 2-iodopropanoate is an organic ester compound characterized by a heptyl chain (C₇H₁₅) esterified to a 2-iodopropanoic acid moiety. Its molecular structure combines the hydrophobic heptyl group with the electrophilic iodine substituent, influencing its physicochemical properties, such as solubility, thermal stability, and reactivity. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and liquid crystal materials.
Properties
Molecular Formula |
C10H19IO2 |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
heptyl 2-iodopropanoate |
InChI |
InChI=1S/C10H19IO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3 |
InChI Key |
HWUZCAYXJMOXPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C)I |
Origin of Product |
United States |
Preparation Methods
Heptyl 2-iodopropanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-iodopropanoic acid with heptanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Heptyl 2-iodopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form heptyl 2-propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form heptyl 2-iodopropanoic acid using oxidizing agents such as potassium permanganate.
Scientific Research Applications
Heptyl 2-iodopropanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl 2-iodopropanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules . The ester functional group allows it to undergo hydrolysis, releasing the corresponding alcohol and acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of heptyl 2-iodopropanoate, comparisons are drawn with structurally analogous esters and halogenated compounds. Key parameters include substituent effects, phase behavior, and reactivity.
Substituent Effects: Iodo vs. Other Halogens
This compound’s iodine atom distinguishes it from analogs like heptyl 2-chloropropanoate or heptyl 2-bromopropanoate. The larger atomic radius and polarizability of iodine enhance its nucleophilic substitution reactivity compared to chlorine or bromine derivatives. However, this also increases molecular weight and may reduce volatility.
| Compound | Halogen | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity (Sₙ2) |
|---|---|---|---|---|
| This compound | I | ~298.2 | ~220–230 (est.) | High |
| Heptyl 2-bromopropanoate | Br | ~253.1 | ~195–205 | Moderate |
| Heptyl 2-chloropropanoate | Cl | ~208.6 | ~180–190 | Low |
Note: Data estimated based on analogous halogenated esters; experimental values for this compound are scarce in published literature.
Phase Behavior: Mesogenic Properties
Evidence from cyclotriphosphazene derivatives suggests that alkyl chain length (e.g., heptyl vs. dodecyl) significantly impacts mesophase formation. For example, heptyl-substituted cyclotriphosphazenes exhibit smectic C and nematic phases, while dodecyl analogs show only nematic phases . By analogy, this compound’s heptyl chain may promote smectic ordering in liquid crystals, though its iodine substituent could disrupt phase stability compared to non-halogenated esters.
| Compound Type | Alkyl Chain | Substituent | Mesophase Observed |
|---|---|---|---|
| Cyclotriphosphazene | Heptyl | Schiff base | Smectic C, Nematic |
| Cyclotriphosphazene | Dodecyl | Schiff base | Nematic |
| This compound | Heptyl | Iodo | Not reported (inferred) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
